molecular formula C23H26N4O6S2 B2479257 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 688053-85-2

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No. B2479257
M. Wt: 518.6
InChI Key: BVUOSEJLNREAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a useful research compound. Its molecular formula is C23H26N4O6S2 and its molecular weight is 518.6. The purity is usually 95%.
BenchChem offers high-quality 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Chern et al. (1988) explored the synthesis of related quinazolinone derivatives through reactions of anthranilamide with isocyanates, revealing methods for creating compounds with potential biological activity (Chern et al., 1988).
  • Kut et al. (2020) investigated the synthesis of functionalized quinazolinone derivatives via intramolecular electrophilic cyclization, highlighting the chemical versatility of these compounds (Kut et al., 2020).

Biological Activity

  • Research by Markosyan et al. (2015) synthesized sulfanyl-substituted quinazolinone derivatives and evaluated their anti-monoamine oxidase and antitumor activities, suggesting potential therapeutic applications (Markosyan et al., 2015).
  • Another study by Selvam et al. (2007) designed novel quinazolinone derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses, demonstrating the potential of these compounds in antiviral therapy (Selvam et al., 2007).

Antimicrobial and Antifungal Properties

  • Patel et al. (2010) synthesized novel quinazolinone derivatives and screened them for antibacterial and antifungal activities, showing some compounds with significant antimicrobial properties (Patel et al., 2010).

Application in Dye Synthesis

  • A study by Navadiya et al. (2008) focused on the synthesis of sulfonamide dyes using quinazolinone derivatives, demonstrating their potential in dye manufacturing (Navadiya et al., 2008).

properties

IUPAC Name

6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c24-35(30,31)16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(33-14-32-19)13-18(17)26-23(27)34/h5-8,12-13,17H,1-4,9-11,14H2,(H,25,28)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCDEPBHWITKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

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